molecular formula C34H66ClN11O5 B6347086 Dec-RVRK-CMK CAS No. 534615-50-4

Dec-RVRK-CMK

Cat. No.: B6347086
CAS No.: 534615-50-4
M. Wt: 744.4 g/mol
InChI Key: GEJSMIRQBNBYGT-VZTVMPNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone is synthesized through peptide synthesis techniquesThe reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone is unique due to its specific sequence of amino acids and the presence of the decanoyl group and chloromethylketone moiety. This unique structure allows it to selectively inhibit kexin protease with high affinity and specificity .

Biological Activity

Dec-RVRK-CMK (Decanoyl-Arg-Val-Arg-Lys-chloromethylketone) is a synthetic, irreversible inhibitor that targets proprotein convertases, particularly furin. This compound has garnered attention for its biological activity in various research contexts, including its role in inhibiting proteolytic processing of proteins critical for cellular functions and viral pathogenesis. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in both basic and applied research.

This compound functions as a competitive inhibitor of furin and other subtilisin-like proprotein convertases. By irreversibly binding to the active site of these enzymes, it prevents the cleavage of precursor proteins into their active forms. This inhibition can significantly affect various biological processes, including hormone maturation and viral entry into host cells.

Biological Activity Overview

  • Hormonal Regulation :
    • In studies involving murine granulosa cells, this compound inhibited the maturation of inhibin α- and β-subunits, which are essential for reproductive hormone regulation. The inhibition was linked to the downregulation of proconvertase activity necessary for processing these hormones during folliculogenesis .
  • Antiviral Properties :
    • The compound has shown promising antiviral activity by targeting the proteolytic processing of viral glycoproteins. For instance, in the context of arenavirus infections, this compound inhibited the processing of glycoprotein precursors necessary for viral entry and propagation . This suggests potential applications in developing antiviral therapies.
  • Cytotoxicity :
    • Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of cytotoxic effects across different cell lines. The concentration causing 50% cytotoxicity (CC50) was assessed to understand its safety profile in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDetailsReference
Hormonal RegulationInhibition of inhibin α- and β-subunit maturation in granulosa cells
Antiviral ActivityInhibition of viral glycoprotein processing in arenavirus infections
CytotoxicityVarying CC50 values across different mammalian cell lines

Case Study: Inhibition of Inhibin Maturation

In a controlled experiment, murine granulosa cells were treated with this compound to assess its impact on inhibin maturation. The results indicated a significant reduction in the levels of mature inhibin subunits compared to untreated controls, highlighting the role of proconvertases in hormonal regulation during ovarian development .

Case Study: Antiviral Efficacy

In research focusing on lymphocytic choriomeningitis virus (LCMV), this compound was shown to block viral spread effectively by inhibiting glycoprotein processing. When combined with ribavirin, an additive effect was observed, suggesting a synergistic potential for treating arenavirus infections .

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJSMIRQBNBYGT-VZTVMPNDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66ClN11O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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